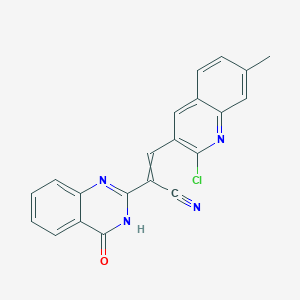

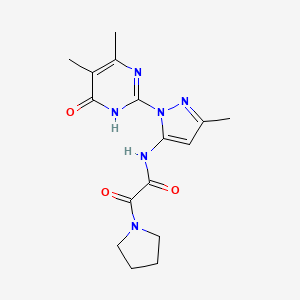

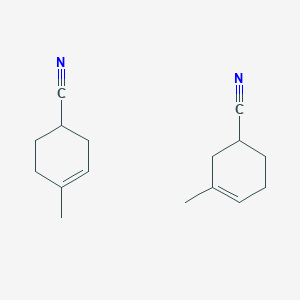

![molecular formula C16H15N3O2 B2892756 N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline CAS No. 881204-43-9](/img/structure/B2892756.png)

N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Indole is a biogenic amine, naturally occurring in plants, animals, and microorganisms . Its structure is a shared feature of neuromodulators and psychedelic derivatives such as melatonin, serotonin, bufotenine, psilocybin, psilocin, etc . Tryptamine derivatives play a fundamental role in the human body .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction between tryptamine and another compound . For example, the compound N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide was prepared by reaction between tryptamine and ibuprofen using N, N′-dicyclohexylcarbodiimide as a “dehydrating” reagent .Molecular Structure Analysis

The molecular structure of indole-based compounds is characterized by an indole ring substituted at the 3-position by an ethanamine . The indole moiety carries an alkyl chain at the 3-position .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were analyzed and characterized via 1H, 13C-NMR, UV, IR, and mass spectral data .科学的研究の応用

Rhodium(III)-Catalyzed Synthesis Using N-N Bond as an Internal Oxidant

A novel Rh(III)-catalyzed cyclization of N-nitrosoanilines with alkynes has been developed for streamlined synthesis of indoles, utilizing the N-N bond as an internal oxidant. This process enables a redox-neutral manifold for the formation of azaheterocycles, featuring compatibility with acidic and basic conditions and tolerance of various functional groups, potentially allowing for programmable substitution patterns on the indole scaffold. Comprehensive mechanistic studies highlight the catalyst's turnover-limiting step and the versatility of the nitroso group for diverse coupling reactions (Liu et al., 2013).

Synthesis and Functionalization Through Palladium-Catalyzed Reactions

The synthesis and functionalization of indoles, a crucial component of many biologically active compounds, have been significantly advanced by palladium-catalyzed reactions. These methods, known for their functional group tolerance, provide access to complex molecules in fewer steps and with reduced waste compared to classical techniques. The review discusses the impact of palladium catalysis in organic synthesis, highlighting its role in modifying traditional synthetic processes (Cacchi & Fabrizi, 2005).

Improved Preparation of Alkyl 2-(3-indolyl)-3-nitroalkanoates

Research on ethyl 3-nitro-2-alkenoates from nitroalkanes and ethyl 2-oxoacetate under heterogeneous conditions has led to an optimized method that avoids direct manipulation of the nitroalkene system. This method is crucial for the preparation of ethyl 2-(3-indolyl)-3-nitroalkanoates, key intermediates for synthesizing tryptamines and carboline alkaloids, with high E stereoselectivity. The process demonstrates the efficiency and scalability of this synthetic route, highlighting its importance in medicinal chemistry (Ballini et al., 2008).

Mechanistic Insights Into Three-Component Condensation

The three-component reaction involving a primary amine, diethyl phosphite, and triethyl orthoformate, followed by acid hydrolysis, provides a method for synthesizing N-substituted aminomethylenebisphosphonic acids. This reaction, valuable for creating compounds with potential antiosteoporotic and anticancer activity, has been elucidated using p-nitroaniline as a tool to understand the reaction mechanism. This study provides insights into the reaction's pathway and product structure, enhancing the understanding of this versatile reaction (Dabrowska et al., 2009).

作用機序

Target of Action

The primary targets of N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline are likely to be similar to those of its structural analogs, naproxen and tryptamine . Naproxen is known to target both cyclooxygenase (COX) isoenzymes, COX-1 and COX-2 . These enzymes are involved in the conversion of arachidonic acid to prostaglandin G, a key step in the synthesis of prostaglandins and thromboxanes . Tryptamine, on the other hand, is a biogenic amine that plays a fundamental role in the human body . It is involved in the regulation and modulation of multiple processes within the central nervous system .

Mode of Action

For instance, naproxen works by blocking arachidonate binding to COX-1 and COX-2, thereby inhibiting these enzymes and resulting in analgesic and anti-inflammatory effects .

Biochemical Pathways

The compound’s action affects the biochemical pathways involving its targets. By inhibiting COX-1 and COX-2, it disrupts the synthesis of prostaglandins and thromboxanes, which are involved in rapid physiological responses . This can lead to downstream effects such as reduced inflammation and pain relief .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given its structural similarity to naproxen and tryptamine, it might exhibit analgesic, anti-inflammatory, and neuromodulatory effects .

将来の方向性

特性

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c20-19(21)14-7-5-13(6-8-14)17-10-9-12-11-18-16-4-2-1-3-15(12)16/h1-8,11,17-18H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKBQFTNWONJQNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

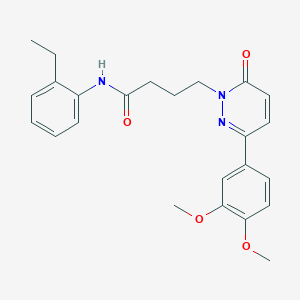

![4-tert-butyl-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]benzamide](/img/structure/B2892682.png)

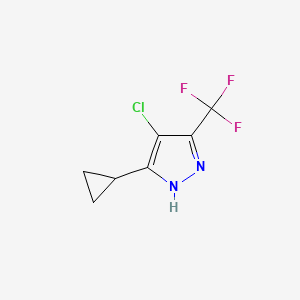

![5-(5-((4-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-6-methylimidazo[2,1-b]thiazole](/img/structure/B2892688.png)

![2-[1-(1-Methylindazole-3-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2892689.png)

![cyclopropyl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2892692.png)

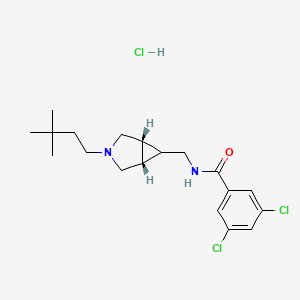

![3-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2892695.png)